molecular formula C8H9Cl2NO B3105013 O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine CAS No. 1516258-49-3

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine

Cat. No.: B3105013
CAS No.: 1516258-49-3
M. Wt: 206.07 g/mol
InChI Key: NWADIENKWMNRSN-UHFFFAOYSA-N
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Description

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tandem Ring Opening and Oximation Process

Research has demonstrated the application of hydroxylamine in the formation of specific chemical compounds. For instance, the reaction of hydroxylamine with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate led to the formation of ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate, showcasing its role in tandem ring opening and oximation processes (Saravanan, Babu, & Muthusubramanian, 2007).

Mode of Action in Spinach Chloroplasts

Another study focused on the effect of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), a compound related to O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine. It showed that DCMU's addition to dark-adapted chloroplasts induces a significant increase in the initial yield of fluorescence, providing insights into the mode of action in photosynthesis processes (Bennoun & Li, 1973).

Active Site-Directed Inhibition of D-amino Acid Oxidase

A study on O-(2,4-Dinitrophenyl)hydroxylamine, a compound structurally similar to this compound, revealed its role as an active site-directed inhibitor of D-amino acid oxidase. This modification results in the specific incorporation of an amine group into a nucleophilic residue, illustrating its potential in enzyme inhibition studies (D’Silva, Williams, & Massey, 1986).

Synthesis of O-Arylhydroxylamines

The O-arylation of ethyl acetohydroximate, a process relevant to this compound, was investigated, showing how ethyl acetohydroximate acts as an efficient hydroxylamine equivalent for C-O cross-coupling. This provides a pathway for the preparation of O-arylhydroxylamines from simple aryl halides, contributing to the field of organic synthesis (Maimone & Buchwald, 2010).

Synthesis of 4H-Isoxazol-5-ones

A study highlighted the use of hydroxylamine in synthesizing 4H-isoxazol-5-ones, employing a one-pot, three-component reaction process. This method is noted for its efficiency, simplicity, and high yields, demonstrating hydroxylamine's versatility in organic synthesis (Kiyani & Ghorbani, 2015).

Photosystem II Studies in Spinach

Research involving hydroxylamine has also extended to photosynthesis studies. For example, hydroxylamine's effects on spinach photosystem II were explored, offering valuable insights into the structural differences between various states of the photosystem and its reaction centers (Guiles et al., 1990).

Properties

IUPAC Name

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWADIENKWMNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
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O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
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O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
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O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
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O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
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O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.